molecular formula C13H19NO B1386396 N-(1-phenylethyl)oxan-4-amine CAS No. 1154882-97-9

N-(1-phenylethyl)oxan-4-amine

Cat. No.: B1386396
CAS No.: 1154882-97-9
M. Wt: 205.3 g/mol
InChI Key: SLWFJVYWKIATHJ-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)oxan-4-amine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol. It is also known for its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of N-(1-phenylethyl)oxan-4-amine typically involves a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst. This reaction is performed to an incomplete conversion of 4-aminodiphenylamine, resulting in an intermediate product of high purity. In the second step, this intermediate product is hydrogenated on a heterogeneous catalyst to yield this compound .

Chemical Reactions Analysis

N-(1-phenylethyl)oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds.

    Common Reagents and Conditions: Typical reagents include acids, bases, and metal catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-phenylethyl)oxan-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as a synthetic agonist for AMPA receptors, which are excitatory ionotropic glutamate receptors.

    Industry: this compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a synthetic agonist for AMPA receptors, it plays a crucial role in synaptic plasticity and neural communication. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release.

Comparison with Similar Compounds

N-(1-phenylethyl)oxan-4-amine can be compared with other similar compounds, such as:

    Phenethylamine: This compound is structurally similar but lacks the oxan-4-amine moiety.

    N-[(1R)-1-phenylethyl]oxan-4-amine: This is a stereoisomer of this compound and shares similar properties but may exhibit different biological activities due to its chiral nature.

Biological Activity

N-(1-phenylethyl)oxan-4-amine, a compound characterized by its unique oxane structure and phenylethyl group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular structure of this compound includes an oxane ring and a phenylethyl substituent. This configuration is significant as it influences the compound's interactions with biological targets. The compound's molecular formula supports diverse chemical reactivity, which is essential for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anti-cancer effects through modulation of cellular pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its utility in treating inflammatory diseases.
  • Neuroprotective Activity : Research indicates that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative conditions.

Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic application. Some proposed mechanisms include:

  • Inhibition of Specific Enzymes : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Properties : The presence of functional groups may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activities among these compounds:

Compound NameStructural FeaturesBiological Activity
This compoundOxane ring with phenylethyl groupPotential anti-cancer, anti-inflammatory, neuroprotective
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamideCyclopropane and fluorophenyl groupsAnti-cancer properties
1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropane-1-carboxamideSimilar core structure with pyrazole substitutionAnti-inflammatory activity

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential role as an anti-inflammatory agent.
  • Neuroprotection Studies : Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents.

Properties

IUPAC Name

N-(1-phenylethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWFJVYWKIATHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.